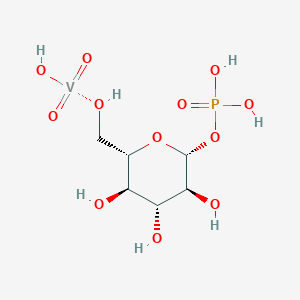

alpha-D-Glucose-1-phosphate-6-vanadate

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H14O12PV |

|---|---|

Molecular Weight |

360.08 g/mol |

IUPAC Name |

hydroxy(dioxo)vanadium;[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate |

InChI |

InChI=1S/C6H13O9P.H2O.2O.V/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;;;/h2-10H,1H2,(H2,11,12,13);1H2;;;/q;;;;+1/p-1/t2-,3-,4+,5-,6+;;;;/m0..../s1 |

InChI Key |

KQQCGOVBZZBDFJ-DPXSRCRQSA-M |

Isomeric SMILES |

C([C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)OP(=O)(O)O)O)O)O)O.O[V](=O)=O |

Canonical SMILES |

C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)O.O[V](=O)=O |

Origin of Product |

United States |

Biochemical and Enzymatic Formation of Alpha D Glucose 1 Phosphate 6 Vanadate

Proposed Pathways for Vanadate (B1173111) Esterification with Glucose-1-Phosphate

The formation of a vanadate ester with a sugar phosphate (B84403), such as alpha-D-Glucose-1-phosphate, is proposed to occur through a non-enzymatic reaction. This process is analogous to the non-enzymatic formation of glucose-6-vanadate. The primary mechanism involves the nucleophilic attack of the hydroxyl group at the C6 position of alpha-D-Glucose-1-phosphate on the inorganic vanadate (Vi).

This reaction is influenced by the concentration of the reactants and the pH of the environment. The rate of formation of such vanadate esters can be significant under physiological conditions. For instance, the second-order rate constant for the formation of glucose-6-vanadate at pH 7.0 has been calculated to be 2.4 M⁻¹ s⁻¹. nih.gov This suggests that the esterification of the 6-hydroxyl group of a glucose moiety with vanadate is a plausible non-enzymatic pathway. The presence of the phosphate group at the C1 position is not expected to sterically hinder this reaction significantly.

Enzymatic Systems Implicated in the In Situ Formation of the Vanadate Ester

While non-enzymatic formation is a likely pathway, the potential for enzymatic involvement in the in situ formation of alpha-D-Glucose-1-phosphate-6-vanadate merits consideration. Research on the interaction of vanadate with enzymes such as glucose-6-phosphate dehydrogenase provides some insights. Inorganic vanadate has been shown to activate the catalysis of glucose oxidation by this enzyme, a phenomenon interpreted in the context of the non-enzymatic formation of glucose-6-vanadate which then acts as a substrate or activator. nih.gov

Extrapolating from this, it is conceivable that enzymes that bind alpha-D-Glucose-1-phosphate could potentially facilitate the formation of the 6-vanadate ester. Such an enzyme would likely possess a binding site that accommodates the glucose-1-phosphate molecule and brings it into proximity with inorganic vanadate, thereby lowering the activation energy for the esterification reaction. However, specific enzymatic systems directly catalyzing the formation of this compound have not been explicitly identified in the reviewed literature. The activation of glucose oxidation by glucose-6-phosphate dehydrogenase in the presence of vanadate is critically dependent on the presence of the 6-hydroxyl group of glucose. nih.gov

Stability and Hydrolytic Properties of the this compound Ester in Aqueous Environments

| Parameter | Value | Compound | Reference |

| Second-order rate constant for formation | 2.4 M⁻¹ s⁻¹ | Glucose-6-vanadate | nih.gov |

Table 1: Kinetic Data for a Related Vanadate Ester

Mechanistic Elucidation of Alpha D Glucose 1 Phosphate 6 Vanadate Interactions with Enzymes

Mode of Enzyme Inhibition: Transition State Analogue and Phosphate (B84403) Mimicry

alpha-D-Glucose-1-phosphate-6-vanadate (V-6-Glc-1-P) is a potent inhibitor of phosphoglucomutase. Its inhibitory action stems from its ability to act as a transition state analogue, mimicking the pentacovalent phosphoryl group transfer intermediate, and as a mimic of the phosphate group of the natural substrates. The complex of V-6-Glc-1-P binds tightly to the dephospho form of phosphoglucomutase, effectively sequestering the enzyme in an inactive state nih.govpurdue.edu. The formation of this stable enzyme-inhibitor complex is proposed to involve the active-site serine hydroxyl group forming a pentacoordinate adduct with the vanadate (B1173111) moiety of the bound inhibitor purdue.edu. This structure is thought to closely resemble the transition state of the normal enzymatic reaction, explaining its unusually high binding affinity purdue.edu.

Specificity for Phosphoglucomutase Active Site

The inhibitory action of this compound is highly specific for the active site of phosphoglucomutase. Evidence suggests that the vanadate group of the inhibitor occupies the phosphoryl transfer site, the same location where the phosphate group of the substrate would be during catalysis purdue.edu. This specificity is further supported by the observation that the inhibitor binds to the dephospho form of the enzyme, which is the state that accepts a phosphoryl group from the bisphosphate intermediate in the normal catalytic cycle nih.govebi.ac.uk. The active site of phosphoglucomutase is a large central cleft formed by the convergence of its four domains, creating a highly specific environment for binding its sugar-phosphate substrates and, consequently, the vanadate analogue nih.gov. The key residues within the active site, including a conserved phosphoserine, a magnesium-binding loop, a sugar-binding loop, and a phosphate-binding loop, all contribute to this specificity nih.gov.

Competitive Inhibition Kinetics with respect to alpha-D-Glucose 1,6-Bisphosphate

The inhibition of phosphoglucomutase by this compound exhibits competitive kinetics with respect to the enzyme's activator and intermediate, alpha-D-glucose 1,6-bisphosphate (Glc-1,6-P₂) nih.govebi.ac.uk. This indicates that the inhibitor directly competes with Glc-1,6-P₂ for binding to the same site on the dephospho form of the enzyme nih.govpurdue.edu. The steady-state inhibition is dependent on the concentrations of both alpha-D-glucose 1-phosphate and inorganic vanadate, which combine to form the inhibitory V-6-Glc-1-P complex nih.govebi.ac.uk.

Characterization of Enzyme-Inhibitor Complex Stability and Dissociation Kinetics

The complex formed between phosphoglucomutase and this compound is exceptionally stable, as evidenced by its extremely low inhibition constant. The formation of this complex is a multi-step process. Initially, V-6-Glc-1-P binds to the dephosphoenzyme in a rapid equilibrium, which is then followed by a slower, rate-limiting conversion to a more tightly bound complex nih.gov.

| Kinetic Parameter | Value | Description |

| Inhibition Constant (Kᵢ) | 2 x 10⁻¹² M | Overall inhibition constant for V-6-Glc-1-P at pH 7.4, determined from steady-state kinetics. nih.govebi.ac.uk |

| Dissociation Constant (Kᴅ) | 1 x 10⁻⁹ M | Dissociation constant for the initial rapid equilibrium binding of V-6-Glc-1-P to the dephosphoenzyme. nih.gov |

| Forward Rate Constant (k_forward) | 4 x 10⁻² s⁻¹ | First-order rate constant for the conversion of the initial enzyme-inhibitor complex (E·V-6-Glc-1-P) to the more stable complex (E·V-6-Glc-1-P). nih.gov |

| Reverse Rate Constant (k_reverse) | 2.5 x 10⁻⁴ s⁻¹ | Rate constant for the dissociation of the stable complex (E·V-6-Glc-1-P) back to the initial complex (E·V-6-Glc-1-P). nih.gov |

Interactions with Other Enzymes in Carbohydrate Metabolism

The influence of vanadate and its derivatives extends beyond phosphoglucomutase, affecting other key enzymes involved in carbohydrate metabolism.

Glycogen (B147801) Phosphorylase Inhibition by Oligovanadates

Oligomeric forms of vanadate have been shown to inhibit glycogen phosphorylase, the enzyme responsible for the rate-limiting step in glycogenolysis capes.gov.br. Kinetic studies have revealed that oligovanadates act as competitive inhibitors with respect to both substrates of pyridoxal-reconstituted phosphorylase b capes.gov.br. This inhibition of glycogen phosphorylase can have significant impacts on glucose homeostasis by slowing the breakdown of glycogen into glucose-1-phosphate.

Modulation of Phosphatases and Kinases by Vanadate Species

Vanadate is a well-established inhibitor of protein tyrosine phosphatases (PTPs) nih.govnih.gov. By mimicking phosphate in the transition state of the dephosphorylation reaction, vanadate can effectively block the activity of these enzymes. This inhibition of PTPs can lead to an increase in the phosphorylation status of various proteins, including those involved in insulin signaling pathways, thereby mimicking some of the effects of insulin nih.gov. In addition to phosphatases, vanadate can also modulate the activity of certain kinases. For instance, at lower to intermediate concentrations, vanadate has been observed to activate protein kinase, while higher concentrations lead to its inhibition nih.gov. This dual effect highlights the complex role of vanadate in cellular signaling cascades that regulate carbohydrate metabolism.

Conformational Changes and Allosteric Effects Induced by this compound Binding

The binding of this compound to enzymes can induce significant conformational changes, leading to potent allosteric regulation of their catalytic activity. The most extensively studied example of this interaction is with phosphoglucomutase, where the binding of the vanadate complex leads to powerful inhibition of the enzyme. nih.gov

The interaction of this compound with phosphoglucomutase is a multi-step process that culminates in a tightly bound, inhibited enzyme-inhibitor complex. nih.gov This process begins with the formation of the this compound molecule from its precursors, alpha-D-glucose-1-phosphate and inorganic vanadate. This vanadate ester then acts as a potent inhibitor. nih.gov

Initial binding of this compound to the dephosphorylated form of phosphoglucomutase is a rapid equilibrium event. nih.gov This is followed by a slower, rate-limiting step which is believed to be a conformational change of the enzyme-inhibitor complex. This results in the formation of a more stable, altered enzyme-inhibitor species (E*·V-6-Glc-1-P). nih.gov This two-step mechanism is a hallmark of a significant conformational shift in the enzyme's structure upon inhibitor binding. The initial interaction represents the primary binding event, while the subsequent slow conversion reflects the induced fit of the enzyme around the inhibitor, leading to a more tightly associated and inhibited state.

The inhibition of phosphoglucomutase by this compound is competitive with respect to the enzyme's natural activator, alpha-D-glucose-1,6-bisphosphate. nih.gov This suggests that the vanadate compound binds at or near the active site of the enzyme, directly competing with the binding of the substrate. The extremely low inhibition constant (Ki) for this compound indicates its high affinity for phosphoglucomutase. nih.gov

The detailed kinetic parameters of this interaction with phosphoglucomutase have been elucidated and are presented in the table below.

Kinetic Parameters of this compound Interaction with Phosphoglucomutase

| Parameter | Value | Description |

|---|---|---|

| Inhibition Constant (Ki) | 2 x 10-12 M | A measure of the inhibitor's binding affinity to the enzyme. nih.gov |

| Dissociation Constant (Kd) for initial binding | 1 x 10-9 M | Reflects the equilibrium of the initial, rapid binding of the inhibitor to the enzyme. nih.gov |

| Forward Rate Constant (kforward) for conformational change | 4 x 10-2 s-1 | The rate of conversion from the initial enzyme-inhibitor complex to the final, more stable complex. nih.gov |

| Reverse Rate Constant (kreverse) for conformational change | 2.5 x 10-4 s-1 | The rate of conversion from the final inhibited complex back to the initial complex. nih.gov |

The significant difference between the forward and reverse rate constants for the conformational change underscores the stability of the final inhibited enzyme complex. This slow reversal contributes to the potent inhibitory effect of this compound on phosphoglucomutase activity.

Structural and Spectroscopic Characterization of Alpha D Glucose 1 Phosphate 6 Vanadate Complexes

X-ray Crystallographic Analysis of Enzyme-alpha-D-Glucose-1-phosphate-6-vanadate Adducts

X-ray crystallography provides high-resolution, three-dimensional structures of enzyme-inhibitor complexes, offering direct insight into the atomic-level interactions that define molecular recognition and catalysis. The study of enzymes complexed with vanadate (B1173111), a phosphate (B84403) mimic, is a powerful technique for visualizing the transition state of phosphoryl transfer reactions. researchgate.net Vanadate's ability to form stable, five-coordinate (pentacovalent) complexes closely approximates the geometry of the high-energy phosphorane intermediate in these reactions. researchgate.net

Crystallographic studies of related enzyme-vanadate complexes, particularly those involving phosphatases that act on sugar phosphates, consistently reveal a specific coordination geometry for the vanadium atom. When bound in the active site, the vanadate moiety of the inhibitor adopts a trigonal bipyramidal geometry. researchgate.netnih.govudel.edu This geometry is considered a hallmark of the transition state for phosphoryl transfer. researchgate.netudel.edu

In this arrangement, the vanadium atom is centrally located, covalently bonded to five oxygen atoms. In the context of an enzyme like phosphoglucomutase, which is inhibited by a complex formed from alpha-D-glucose-1-phosphate and vanadate, this structure mimics the transfer of a phosphoryl group. The active site of such enzymes is exquisitely shaped to stabilize this specific geometry. Key features of the active site environment include:

Covalent Linkage: A nucleophilic residue from the enzyme, typically an aspartate or histidine, forms a covalent bond with the vanadium atom, occupying one of the apical positions of the trigonal bipyramid. udel.edu

Ligand Orientation: The oxygen atoms from the vanadate and the phosphate group of the ligand occupy the remaining positions. The geometry is often slightly distorted from a perfect trigonal bipyramid to accommodate the constraints of the active site. nih.gov

Conserved Residues: The active sites of vanadate-inhibited phosphatases and peroxidases show a remarkable conservation of key amino acid residues. udel.edu These residues, including arginine and histidine, are crucial for positioning the substrate and stabilizing the charge of the transition state. udel.edu For instance, in mammalian glucose-6-phosphatase, a key enzyme in glucose homeostasis, Arg-83 is essential for activity and corresponds to an arginine residue (Arg-360 in V-CPO) that donates hydrogen bonds to vanadate in the active site. udel.edu

| Parameter | Description | Reference |

|---|---|---|

| Coordination Number | 5 | researchgate.netmdpi.com |

| Geometry | Trigonal Bipyramidal | nih.govudel.eduresearchgate.net |

| Apical Ligands | Enzyme nucleophile (e.g., Asp, His) and a vanadate oxygen | udel.edu |

| Equatorial Ligands | Three oxygen atoms from the vanadate moiety | mdpi.com |

| Stabilizing Residues | Arginine, Lysine, Histidine | udel.edu |

The stability and specificity of the enzyme-inhibitor complex are heavily reliant on an extensive network of hydrogen bonds. youtube.com These non-covalent interactions help to precisely orient the inhibitor within the active site and stabilize the high-energy transition-state-like structure. youtube.com

Ligand-protein interaction maps derived from crystallographic data reveal that key residues form hydrogen bonds with the oxygen atoms of both the vanadate and the phosphate groups, as well as the hydroxyl groups of the glucose moiety. udel.edu Arginine residues are particularly important, with their positively charged guanidinium groups forming strong hydrogen bonds with the negatively charged oxygen atoms of the vanadate and phosphate groups. udel.edu Histidine residues can act as both hydrogen bond donors and acceptors, contributing to a proton-relay system that facilitates catalysis and inhibitor binding. nih.gov These intricate networks are fundamental to the enzyme's ability to reduce the activation energy of the reaction. youtube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a powerful tool for studying the structure, dynamics, and binding of molecules in solution, providing information that is complementary to the static picture from X-ray crystallography. Various NMR techniques are employed to characterize the alpha-D-Glucose-1-phosphate-6-vanadate complex and its interaction with enzymes.

⁵¹V NMR is uniquely suited for directly probing the vanadium center. The chemical shift of the ⁵¹V nucleus is highly sensitive to its coordination environment, including the number and type of ligands, the coordination geometry, and protonation state. udel.edu

When alpha-D-glucose-1-phosphate and vanadate form a complex, new signals appear in the ⁵¹V NMR spectrum, distinct from those of free inorganic vanadate species. nih.gov Studies on analogous systems, such as the complex between vanadate and phosphoglycerates, have shown that the formation of the vanadate ester can be monitored and quantified. nih.gov The chemical shifts for vanadate covalently bound to proteins or forming transition-state analogs typically fall within a characteristic range. For example, vanadate complexes with ribonucleases, which are thought to form a trigonal-bipyramidal transition state, show resonances between -505 and -525 ppm. udel.edu The formation of a complex between a vanadate species and the phosphate groups of ATP can result in a new peak at approximately -543 ppm. semanticscholar.org These studies allow for the determination of equilibrium constants for the formation of such vanadate-ester complexes. nih.gov

| Vanadate Species/Complex | Typical Chemical Shift (ppm) | Reference |

|---|---|---|

| Vanadate-Ribonuclease Complex | -505 to -525 | udel.edu |

| Vanadate-Acid Phosphatase Complex | -541 | udel.edu |

| Vanadate-ATP/ADP Complex | -543 | semanticscholar.org |

| Vanadate-Transferrin Complex | -515 to -542 | udel.edu |

³¹P NMR is used to observe the phosphorus nuclei in the complex. The formation of the vanadate ester at the 6-position of glucose-1-phosphate influences the electronic environment of the phosphate group at the 1-position, potentially causing a shift in its ³¹P resonance. Furthermore, upon binding to an enzyme, changes in the ³¹P NMR spectrum can confirm the interaction and provide information about the conformation of the bound ligand. In vivo studies have shown that the addition of vanadate to cells causes a significant increase in the signals corresponding to sugar phosphates, which is consistent with the inhibition of enzymes like phosphoglucomutase. researchgate.netresearchgate.netresearchgate.net

¹H and ¹³C NMR are used to characterize the glucose moiety of the complex. pacific.edu The complete assignment of proton and carbon signals confirms the structure of the sugar and its phosphorylation and vanadation sites. pacific.eduoup.com When the complex binds to an enzyme, changes in the chemical shifts of the ligand's protons and carbons can be observed, confirming binding. More significantly, changes in the ¹H NMR spectrum of the protein itself, such as shifts in the signals from histidine or tryptophan residues in the active site, provide direct evidence of the ligand's binding and its effect on the local protein environment. nih.gov

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

|---|---|---|---|

| H-1 / C-1 | 5.44 | 96.36 | bmrb.ionih.gov |

| H-2 / C-2 | 3.47 | 74.91 | bmrb.io |

| H-3 / C-3 | 3.78 | 75.84 | bmrb.io |

| H-4 / C-4 | 3.38 | 72.41 | bmrb.io |

| H-5 / C-5 | 3.92 | 74.70 | bmrb.io |

| H-6 / C-6 | 3.80 | 63.40 | bmrb.io |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Vanadium Oxidation State and Spin State Determination

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. The vanadate form of vanadium is in the +5 oxidation state (V⁵⁺), which has a d⁰ electron configuration and is therefore EPR-silent. However, in biological systems, V⁵⁺ can be reduced to the paramagnetic vanadyl cation, V⁴⁺ (d¹ electron configuration). core.ac.uk EPR spectroscopy is an invaluable tool for studying this V⁴⁺ form, providing detailed information about the metal's oxidation state, spin state, and coordination environment. udel.eduutexas.edu

The V⁴⁺ ion has an electronic spin state of S = 1/2. core.ac.uk The naturally abundant ⁵¹V nucleus has a nuclear spin of I = 7/2. udel.edu The coupling of the electron spin with the nuclear spin (hyperfine coupling) results in a characteristic EPR spectrum consisting of eight distinct lines. core.ac.ukutexas.edu

The precise parameters of the EPR spectrum, namely the g-values and the hyperfine coupling constants (A-values), are highly sensitive to the ligands coordinated to the vanadium center. udel.edu For vanadyl complexes, the spectra are typically axial due to the strong V=O bond. udel.edu Analysis of the g and A tensors can reveal the number and type of donor atoms (e.g., oxygen, nitrogen) in the equatorial plane of the vanadyl ion. udel.eduresearchgate.net Therefore, if this compound undergoes reduction to the V⁴⁺ state within an enzyme's active site, EPR spectroscopy can be used to confirm the +4 oxidation state and provide a detailed picture of its ligation and geometry, complementing the information obtained from crystallography on the V⁵⁺ form. udel.edu

| Parameter | Value/Description | Information Gained | Reference |

|---|---|---|---|

| Oxidation State | +4 | Confirmation of the paramagnetic state required for EPR. | core.ac.uk |

| Electron Configuration | d¹ | Gives rise to the paramagnetism. | udel.edu |

| Electronic Spin State (S) | 1/2 | Defines the fundamental magnetic moment. | core.ac.uk |

| ⁵¹V Nuclear Spin (I) | 7/2 | Leads to the characteristic 8-line hyperfine splitting (2I + 1 = 8). | udel.eduresearchgate.net |

| Hyperfine Coupling (A) | Anisotropic (A|| > A⊥); value is sensitive to ligand donor atoms. | Provides information on the type and number of coordinating ligands. | udel.edu |

| g-tensor | Anisotropic (g⊥ > g|| ≈ ge); sensitive to the ligand field. | Reflects the electronic structure and symmetry of the complex. | udel.edu |

UV-Vis Spectroscopy and Other Spectroscopic Probes for Active Site Environment

Ultraviolet-visible (UV-Vis) spectroscopy serves as a important tool in the characterization of the active site environment of α-D-Glucose-1-phosphate-6-vanadate complexes, particularly in understanding the electronic structure of the oxyvanadium chromophore. This technique, often used in conjunction with difference spectroscopy, allows for the resolution of the spectral features of the vanadate complex bound to an enzyme, providing insights into its coordination environment.

Research into the inhibitor complexes formed by the dephospho form of phosphoglucomutase with inorganic vanadate and either glucose-1-phosphate or glucose-6-phosphate has utilized difference spectroscopy to isolate the absorbance spectrum of the oxyvanadium chromophore. The resolved spectrum for the complex derived from glucose-1-phosphate presents a broad, nearly symmetrical peak. This spectral feature is notably different from that of typical vanadate esters, suggesting a unique electronic environment for the vanadate moiety when bound within the enzyme's active site. purdue.edu

The spectral differences observed between the inhibitor complexes formed with glucose-1-phosphate and glucose-6-phosphate are significant. These variations are attributed to the different binding modes of the glucose phosphate moieties, which in turn create distinct environmental effects on the aromatic chromophores of the dephosphoenzyme. purdue.edu The similarity of these spectral differences to those induced by the binding of glucose-1-phosphate and glucose-6-phosphate to the phosphoenzyme suggests that the glucose phosphate portions of the inhibitor complexes occupy positions closely related to their catalytically relevant locations. purdue.edu This congruence indicates that the oxyvanadium group is positioned at the site where phosphoryl transfer would normally occur. purdue.edu

Further characterization of the bonding in the oxyvanadium constellation within these inhibitor complexes has been pursued through spectral comparisons with vanadate and various vanadate esters in different solvent systems. purdue.edu For instance, a different spectrum, more akin to a normal vanadate ester, is observed for the oxyvanadium chromophore in a corresponding complex involving glucose-1-phosphate and Li⁺ instead of Mg²⁺. purdue.edu

Below is a data table summarizing the key spectroscopic findings for the oxyvanadium chromophore in the inhibitor complex derived from glucose-1-phosphate.

| Spectroscopic Parameter | Value | Reference |

| λmax | 312 nm | purdue.edu |

| Molar Absorptivity (ε) | 5 x 10³ M⁻¹ cm⁻¹ | purdue.edu |

| Peak Width at Half-Height | ~5000 cm⁻¹ | purdue.edu |

| Spectral Feature | Broad, nearly symmetrical peak | purdue.edu |

In addition to UV-Vis spectroscopy, ³¹P Nuclear Magnetic Resonance (NMR) has been employed as another spectroscopic probe to support the binding patterns of these complexes. purdue.edu Studies using ³¹P NMR on the phosphate group within these complexes provide further evidence for the proposed binding arrangement. purdue.edu

Attempts to form analogous inhibitor complexes using compounds with altered structures, such as deoxysugar phosphates, or in different compositions, like in the absence of a metal ion or with nitrate instead of the glucose phosphates, have not shown evidence of formation. purdue.edu This highlights the specific structural requirements for the formation of the stable transition-state-analogue complexes.

Computational and Theoretical Modeling of Alpha D Glucose 1 Phosphate 6 Vanadate Interactions

Quantum Mechanical/Molecular Mechanical (QM/MM) Simulations for Reaction Mechanisms

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are a powerful computational methodology for elucidating enzymatic reaction mechanisms at the quantum level, a technique particularly relevant for a molecule like alpha-D-Glucose-1-phosphate-6-vanadate. nih.govnih.gov This approach is especially pertinent when considering the compound's interaction with enzymes such as phosphoglucomutase, which catalyzes the interconversion of glucose-1-phosphate and glucose-6-phosphate. nih.govebi.ac.uk In such enzymatic reactions, the vanadate (B1173111) component of the molecule can mimic the transition state of phosphoryl transfer. nih.govpurdue.edu

QM/MM simulations would partition the system into a quantum mechanical (QM) region and a molecular mechanical (MM) region. nih.gov The QM region would typically include the this compound molecule and the key amino acid residues in the enzyme's active site directly involved in bond-breaking and bond-forming events. scispace.comrsc.org The remainder of the enzyme and the surrounding solvent would be treated with the computationally less expensive MM force fields. nih.gov This dual approach allows for a detailed electronic structure calculation of the reaction core while still accounting for the influence of the larger protein environment. scispace.comrsc.org

For instance, in a hypothetical reaction mechanism involving the transfer of the vanadate group, QM/MM simulations could be employed to map the potential energy surface and identify the transition state. Key parameters such as activation energies and reaction coordinates could be calculated to provide a quantitative understanding of the reaction's feasibility and kinetics. Such simulations have been successfully applied to understand the mechanism of enzymes like phosphoglucomutase, where vanadate has been used as a transition-state analog to probe the reaction pathway. nih.gov

Illustrative QM/MM Simulation Parameters for a Hypothetical Enzyme-Substrate Complex:

| Parameter | Description |

| QM Region | This compound, active site residues (e.g., Ser, Asp, Mg2+ cofactor) |

| QM Level of Theory | Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-31G* |

| MM Force Field | AMBER or CHARMM force fields for the protein and TIP3P or SPC/E for water molecules |

| Boundary Treatment | Link atoms or localized orbitals to treat the covalent bonds at the QM/MM boundary |

| Simulation Goal | Calculation of the free energy barrier for the vanadate transfer reaction and characterization of the transition state geometry. |

Molecular Dynamics Simulations for Conformational Dynamics and Binding Pathways

Molecular Dynamics (MD) simulations offer a means to explore the conformational landscape of this compound and its binding pathways to target proteins over time. youtube.com By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal the dynamic behavior of the molecule in solution and when interacting with a biological macromolecule. nih.gov

Furthermore, MD simulations are instrumental in studying the process of ligand binding. By placing the this compound molecule in a simulation box with a target enzyme, it is possible to observe the initial recognition, conformational changes in both the ligand and the protein, and the final binding mode. Advanced MD techniques, such as steered MD or umbrella sampling, can be used to calculate the binding free energy, providing a measure of the affinity of the molecule for the protein. Such simulations have been used to study the binding of various sugar phosphates and their analogs to enzymes. nih.gov

Illustrative Data from a Hypothetical MD Simulation of Ligand-Protein Binding:

| Metric | Value/Observation |

| Simulation Time | 500 nanoseconds |

| RMSD of Ligand | Fluctuations between 1.5 and 3.0 Å, indicating conformational flexibility within the binding pocket. |

| Key H-Bonds | Stable hydrogen bonds observed between the vanadate oxygens and active site residues Arg23 and Lys78. |

| Binding Free Energy | -9.5 kcal/mol (calculated via MM/PBSA), suggesting a strong binding affinity. |

Docking Studies and Ligand Design Principles based on Vanadate Analogs

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For this compound, docking studies can provide initial insights into its potential binding modes within the active site of a target enzyme. mdpi.com This is particularly relevant given that vanadate is a known inhibitor of various enzymes, often acting as a phosphate (B84403) analog. researchgate.net

Docking algorithms would explore a vast conformational space of the ligand and the rotational freedom of key side chains in the protein's active site to identify the most energetically favorable binding pose. The scoring functions used in docking can then rank different poses, providing a semi-quantitative prediction of binding affinity. nih.gov These studies can highlight key interactions, such as hydrogen bonds and electrostatic interactions, that stabilize the ligand-protein complex. nih.gov

The insights gained from docking this compound can inform the design of novel, more potent, or more specific inhibitors. By understanding the structure-activity relationship, modifications can be made to the glucose-phosphate backbone or to ligands attached to the vanadate to improve binding affinity or selectivity for a particular enzyme. The principles of ligand design based on vanadate analogs often leverage its ability to form stable, often pentavalent, transition-state-like structures within an active site. purdue.edu

Illustrative Docking Results for this compound with a Hypothetical Kinase:

| Binding Pose Rank | Estimated Binding Energy (kcal/mol) | Key Interacting Residues |

| 1 | -8.2 | Hydrogen bonds with Ser15, Gly16; Salt bridge between vanadate and Lys34. |

| 2 | -7.9 | Hydrogen bonds with Thr88, Asp90; Pi-stacking interaction with Phe120 (if an aromatic moiety were added to the ligand). |

| 3 | -7.5 | Water-mediated hydrogen bonds with the protein backbone. |

Advanced Methodologies for Characterizing Alpha D Glucose 1 Phosphate 6 Vanadate Binding

Isothermal Titration Calorimetry (ITC) for Thermodynamic Parameters of Binding

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur during a biomolecular interaction. nih.govresearchgate.net This method allows for the determination of a complete thermodynamic profile of the binding event in a single experiment. During an ITC experiment, a solution of a ligand, such as alpha-D-Glucose-1-phosphate-6-vanadate, is titrated into a solution containing the macromolecular target (e.g., an enzyme) at constant temperature and pressure. nih.gov The instrument measures the minute amounts of heat released or absorbed with each injection. nih.gov

The resulting data can be analyzed to determine the binding affinity (Ka), the dissociation constant (Kd), the stoichiometry of the interaction (n), and the enthalpy change (ΔH). nih.govnih.gov From these values, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated using the equation:

ΔG = -RTln(Ka) = ΔH - TΔS

where R is the gas constant and T is the absolute temperature. nih.gov A negative ΔG indicates a spontaneous binding process. nih.gov The enthalpic (ΔH) and entropic (ΔS) contributions provide deeper insight into the nature of the binding forces, such as hydrogen bonding, van der Waals interactions, and hydrophobic effects. nih.gov

While specific ITC data for the binding of this compound is not prominently available in the reviewed literature, a hypothetical experiment would yield thermodynamic parameters that characterize the interaction's spontaneity and the forces driving it.

Table 1: Illustrative Thermodynamic Parameters for the Binding of a Ligand to a Target Enzyme Determined by ITC

| Parameter | Value | Unit | Description |

| Stoichiometry (n) | 1.05 | - | Molar ratio of ligand to protein in the complex. |

| Association Constant (Ka) | 2.5 x 10⁵ | M⁻¹ | Measure of the binding affinity. |

| Dissociation Constant (Kd) | 4.0 | µM | Concentration of ligand at which half the binding sites are occupied. |

| Enthalpy Change (ΔH) | -15.2 | kcal/mol | Heat released or absorbed during binding. |

| Entropy Change (TΔS) | 5.8 | kcal/mol | Change in the system's disorder upon binding. |

| Gibbs Free Energy (ΔG) | -21.0 | kcal/mol | Overall measure of the spontaneity of the binding. |

Surface Plasmon Resonance (SPR) for Real-time Binding Kinetics and Affinities

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions. nih.govnih.gov This methodology provides valuable data on both the kinetics and affinity of binding. springernature.com In a typical SPR experiment, one of the interacting molecules (the ligand) is immobilized on a sensor chip with a thin gold film, while the other molecule (the analyte, e.g., this compound) flows over the surface in a continuous stream of buffer. nih.gov

Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected in real-time and recorded as a sensorgram—a plot of response units (RU) versus time. ox.ac.uk The sensorgram has distinct phases:

Association Phase: The analyte flows over the surface, and the binding is observed as an increase in the signal. The rate of this increase is the association rate constant (kₐ or kₒₙ). bioradiations.com

Equilibrium Phase: The signal plateaus as the rate of association equals the rate of dissociation.

Dissociation Phase: Buffer without the analyte is flowed over the surface, and the dissociation of the complex is observed as a decrease in the signal. The rate of this decay is the dissociation rate constant (kₑ or kₒff). bioradiations.com

From these rate constants, the equilibrium dissociation constant (KD) can be calculated (KD = kₑ/kₐ), which is a measure of the binding affinity. nih.gov SPR is particularly useful for studying interactions that are difficult to measure by other means, including those with very fast or slow kinetics. nih.govnicoyalife.com The technique has been widely applied to study various interactions, including those involving proteins and carbohydrates. nicoyalife.com

Table 2: Representative Kinetic and Affinity Data from an SPR Experiment

| Parameter | Symbol | Value | Unit | Description |

| Association Rate Constant | kₐ (kₒₙ) | 1.2 x 10⁴ | M⁻¹s⁻¹ | The rate at which the complex is formed. |

| Dissociation Rate Constant | kₑ (kₒff) | 5.0 x 10⁻³ | s⁻¹ | The rate at which the complex breaks down. |

| Equilibrium Dissociation Constant | KD | 417 | nM | The concentration of analyte required to occupy 50% of the ligand sites at equilibrium. |

Kinetic Enzymology: Determination of Inhibition Constants and Reaction Rates

Kinetic enzymology is a fundamental approach to understanding how a compound affects the rate of an enzyme-catalyzed reaction. Given that vanadate (B1173111) is a well-established phosphate (B84403) analog, it often acts as an inhibitor of enzymes that process phosphate-containing substrates, such as phosphatases and kinases. nih.govresearchgate.netnih.gov The compound this compound is expected to interact with enzymes that recognize glucose phosphates.

Enzyme inhibition studies are performed by measuring the initial reaction velocity at various substrate concentrations, both in the absence and presence of the inhibitor. The data are often visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]). The pattern of the lines on this plot helps to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

For a competitive inhibitor, which binds to the same active site as the substrate, the inhibition constant (Ki) can be determined. nih.gov The Ki represents the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's potency. A lower Ki value indicates a more potent inhibitor. Vanadate has been shown to be a potent competitive inhibitor of human alkaline phosphatases with a Ki value of less than 1 µM. nih.govresearchgate.netportlandpress.com Similarly, for the protein-tyrosine phosphatase PTP1B, vanadate acts as a competitive inhibitor with a Ki of 0.38 µM. nih.gov

Furthermore, the interaction of inorganic vanadate with glucose-6-phosphate dehydrogenase has been studied, where it was proposed that a nonenzymic formation of glucose 6-vanadate occurs, with a calculated second-order rate constant of 2.4 M⁻¹s⁻¹ at pH 7.0. nih.gov This demonstrates that the formation of the vanadate ester itself can be a key kinetic step.

Table 3: Inhibition Constants (Ki) for Vanadate with Various Phosphatases

| Enzyme | Organism/Tissue | Type of Inhibition | Ki Value (µM) | Reference(s) |

| Alkaline Phosphatase | Human Liver | Competitive | < 1 | nih.govresearchgate.netportlandpress.com |

| Alkaline Phosphatase | Human Intestine | Competitive | < 1 | nih.govresearchgate.netportlandpress.com |

| Alkaline Phosphatase | Human Kidney | Competitive | < 1 | nih.govresearchgate.netportlandpress.com |

| Protein-Tyrosine Phosphatase 1B (PTP1B) | - | Competitive | 0.38 | nih.gov |

| Glucose-6-phosphatase | Bovine Liver | Competitive (for VOSO₄) | - | researchgate.net |

Perspectives and Future Directions in Alpha D Glucose 1 Phosphate 6 Vanadate Research

Exploration of Novel Enzyme Targets and Biochemical Pathways Modulated by Glucose Vanadate (B1173111) Esters

The primary and most thoroughly characterized target of alpha-D-Glucose-1-phosphate-6-vanadate is phosphoglucomutase (PGM). nih.govcapes.gov.br This enzyme catalyzes the interconversion of glucose-1-phosphate and glucose-6-phosphate, a critical step linking glycogen (B147801) metabolism with glycolysis. The vanadate ester, formed spontaneously from α-D-glucose-1-phosphate and inorganic vanadate, acts as a potent transition-state analogue inhibitor. acs.org It binds with extraordinary affinity to the dephospho-form of the enzyme, exhibiting inhibition constants in the picomolar to nanomolar range. nih.govacs.org This potent and specific interaction has made PGM a model system for studying phosphoryl transfer reactions.

Research has detailed the kinetics of this inhibition, revealing a two-step mechanism involving rapid equilibrium binding followed by a slower conversion to a more tightly bound complex. nih.govacs.org

Table 1: Kinetic Constants for the Inhibition of Phosphoglucomutase by this compound (V-6-Glc-1-P)

| Parameter | Value | Description | Source |

|---|---|---|---|

| Inhibition Constant (Ki) | 2 x 10-12 M | Overall inhibition constant determined from steady-state kinetics. | nih.gov |

| Dissociation Constant (Kd) | 1 x 10-9 M | Dissociation constant for the initial rapid equilibrium binding of V-6-Glc-1-P to the enzyme. | nih.gov |

| Forward Rate Constant (kon) | 4 x 10-2 s-1 | First-order rate constant for the conversion of the initial enzyme-inhibitor complex (E·V-6-Glc-1-P) to a more stable form (E*·V-6-Glc-1-P). | nih.gov |

| Reverse Rate Constant (koff) | 2.5 x 10-4 s-1 | Rate constant for the reverse reaction, from the stable complex back to the initial complex. | nih.gov |

Beyond PGM, the structural similarity between vanadate and phosphate (B84403) suggests that glucose vanadate esters could modulate a wider array of enzymes involved in carbohydrate metabolism. rsc.orgresearchgate.net Vanadate itself is a known inhibitor of many phosphotransferases and phosphohydrolases. epa.gov Future exploration will likely focus on identifying novel targets for this compound and similar esters. Potential enzyme families for investigation include:

Phosphatases: Enzymes like glucose-6-phosphatase, a key player in gluconeogenesis and blood glucose homeostasis, are plausible targets. nih.govresearchgate.net

Kinases: While vanadate is known to affect kinases, the specific action of a glucose-vanadate ester could confer unique specificity.

Glycogen Synthase and Phosphorylase: Given the direct connection to glucose-1-phosphate, these key enzymes in glycogenesis and glycogenolysis are logical candidates for modulation.

Identifying these new targets will be crucial for understanding the full spectrum of biological effects exerted by glucose vanadate esters and for mapping their influence on interconnected metabolic pathways like glycolysis, gluconeogenesis, and the pentose (B10789219) phosphate pathway. nih.govresearchgate.net

Design and Synthesis of Chemically Modified this compound Analogues as Enhanced Probes

The utility of this compound as a biochemical probe stems from its ability to act as a transition-state analogue. acs.orgresearchgate.net Vanadium(V) can readily form stable five-coordinate complexes with a trigonal bipyramidal geometry, which mimics the presumed transition state of phosphoryl transfer reactions catalyzed by many enzymes. rsc.orgresearchgate.net This mimicry is the basis for its potent inhibitory activity. acs.org

Future research in this area will focus on the rational design and synthesis of modified analogues to create enhanced probes with tailored properties. The objectives for creating such analogues include:

Increased Stability: While the vanadate ester forms spontaneously in solution, designing covalently linked, more stable analogues would create more robust probes for complex biological systems.

Enhanced Specificity: Modifications to the glucose moiety could be used to target specific isoforms of enzymes or to probe related enzymes that act on different sugar phosphates.

Incorporation of Reporter Groups: Analogues could be synthesized with fluorescent tags or radioactive isotopes. This would enable direct visualization of probe binding to enzymes within cells or tissues, facilitating localization studies and quantitative binding assays.

Altered Binding Kinetics: Chemical modifications could be used to tune the on- and off-rates of the inhibitor, creating tools to study the dynamic nature of enzyme activity.

The synthesis of these new probes will draw on principles from bio-organic and coordination chemistry. For example, replacing the ester oxygen with a more stable linkage or modifying hydroxyl groups on the glucose ring could yield compounds with significantly different pharmacological profiles. acs.org The development of such second-generation probes is essential for moving these tools from in vitro enzyme assays to in vivo cellular and organismal studies.

Integration into Systems Biology Approaches for Understanding Metabolic Regulation

Systems biology aims to understand the complex interactions within biological systems by integrating multiple layers of information, including genomics, transcriptomics, proteomics, and metabolomics. nih.govfwlaboratory.org A key tool in metabolic systems biology is Metabolic Flux Analysis (MFA), which uses isotope tracing to quantify the rates of reactions throughout a metabolic network. creative-proteomics.comresearchgate.netmdpi.com

The specific and potent nature of this compound makes it an ideal tool for use in a systems biology context. By introducing this specific inhibitor, researchers can precisely perturb one node in the vast network of cellular metabolism—the reaction catalyzed by phosphoglucomutase. This targeted perturbation can then be used to:

Validate Metabolic Models: By comparing the predicted metabolic shifts from computational models with experimentally observed changes (via metabolomics or 13C-MFA) after inhibition, researchers can refine and validate their understanding of metabolic network topology and regulation. nih.govresearchgate.net

Uncover Novel Regulatory Links: Inhibiting a key enzyme can cause unexpected changes in distant pathways. Observing these changes can reveal previously unknown allosteric regulatory mechanisms or substrate channeling effects that are only apparent when the system is under stress.

Quantify Pathway Interdependence: MFA studies following inhibition can precisely quantify how flux is rerouted through alternative pathways, such as the pentose phosphate pathway or glycolysis, when the link to glycogen metabolism is severed. This provides a dynamic view of metabolic flexibility and robustness.

Integrating highly specific inhibitors like glucose-vanadate probes into 'multi-omics' workflows will allow for a more sophisticated understanding of how local enzymatic changes propagate through the entire metabolic network to produce a systemic effect. nih.gov

Elucidation of Vanadate's Role in Specific Biological Processes Using Glucose-Vanadate Probes

Glucose-vanadate probes like this compound offer a path to deconstruct this complexity. By using a probe that is structurally biased towards enzymes of carbohydrate metabolism, researchers can specifically investigate vanadate's role within these pathways. This approach allows for the elucidation of:

The specific consequences of inhibiting PGM in vivo: Using advanced analogues (as described in 7.2) in cellular or animal models would allow for a precise understanding of the physiological role of PGM in different tissues under various metabolic states.

The mechanism of vanadate-induced metabolic shifts: These probes can help clarify how vanadate treatment alters gene expression and metabolic fluxes in key organs like the liver. For instance, they can help determine if the observed shift from gluconeogenesis to glycolysis is a direct result of inhibiting enzymes like PGM or an indirect consequence of other actions. nih.govjci.org

In essence, glucose-vanadate probes serve as specialized tools to dissect the pleiotropic effects of vanadium, allowing for a more precise correlation between the inhibition of a specific enzyme and a resulting physiological outcome.

Q & A

Q. What are the established protocols for synthesizing alpha-D-Glucose-1-phosphate-6-vanadate, and what analytical techniques are critical for confirming its structural integrity?

Synthesis typically involves phosphorylation of glucose derivatives followed by vanadate substitution. A common approach includes enzymatic phosphorylation using hexokinase or chemical phosphorylation with POCl₃, followed by vanadate incorporation via ion-exchange chromatography. Critical analytical techniques include:

- NMR spectroscopy to confirm the α-anomeric configuration and vanadate coordination.

- High-performance liquid chromatography (HPLC) to assess purity (≥99% as per standards) .

- Mass spectrometry (MS) for molecular weight verification (expected ~340–360 Da range, depending on counterions) .

Q. What are the recommended storage conditions and handling precautions for this compound to ensure stability in experimental settings?

- Storage : Lyophilized forms should be kept at -20°C in airtight containers to prevent hydrolysis. Solutions are stable for ≤2 years at -20°C in neutral pH buffers (e.g., Tris-HCl) .

- Handling : Use gloves and eye protection to avoid skin/eye contact. Avoid dust formation, and work in a fume hood if handling powdered forms .

Q. How can researchers validate the purity of this compound, and what contaminants are commonly observed?

Purity validation requires:

- Enzymatic assays (e.g., coupling with glucose-6-phosphate dehydrogenase to detect residual phosphate analogs).

- Ion chromatography to identify vanadate hydrolysis products (e.g., inorganic vanadate or glucose-1-phosphate). Contaminants often include unreacted starting materials or decomposition products like orthovanadate .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported inhibitory effects of this compound on phosphatases?

Contradictions may arise from differences in:

- Enzyme sources (e.g., alkaline phosphatase vs. protein tyrosine phosphatases).

- Assay conditions (pH, temperature, cofactor presence). Mitigation strategies:

- Standardize assay buffers (e.g., 25 mM Tris-HCl, pH 7.5, 1 mM Mg²⁺).

- Use kinetic modeling to distinguish competitive vs. non-competitive inhibition .

Q. How can researchers design kinetic experiments to evaluate the inhibitory effects of this compound on target enzymes?

- Initial rate measurements : Vary substrate concentrations (e.g., 0.1–10 mM glucose-6-phosphate) with fixed inhibitor concentrations.

- Data analysis : Fit to Michaelis-Menten equations modified for inhibition type. Prioritize parameters like K_i (inhibition constant) and mode of inhibition (e.g., uncompetitive vs. mixed) .

Q. What computational approaches are suitable for predicting the binding interactions between this compound and enzymes like phosphatases?

- Molecular docking : Use tools like AutoDock Vina to predict binding poses, focusing on vanadate coordination with active-site metal ions (e.g., Zn²⁺ in alkaline phosphatases).

- Molecular dynamics (MD) simulations : Assess stability of inhibitor-enzyme complexes over 100-ns trajectories to identify key residues for mutagenesis studies .

Q. How does the vanadate moiety in this compound influence its stability in aqueous vs. non-aqueous solvents?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.